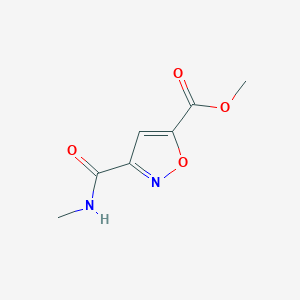
Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes using gold(III) chloride as a catalyst under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by copper(I) chloride-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . This approach is efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- 3-Methylisoxazole-5-carboxylic acid
- 5-Isoxazolecarboxylic acid, 3-(phenylmethoxy)-, methyl ester
Uniqueness
Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C7H8N2O4 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
methyl 3-(methylcarbamoyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8N2O4/c1-8-6(10)4-3-5(13-9-4)7(11)12-2/h3H,1-2H3,(H,8,10) |
Clave InChI |
OYSBKZLZDGXLPU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NOC(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
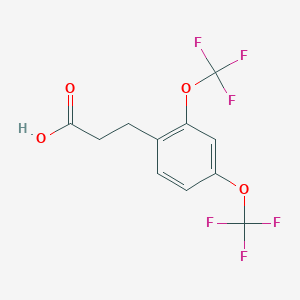
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
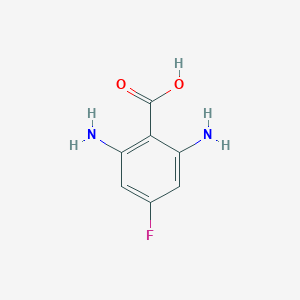
![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)

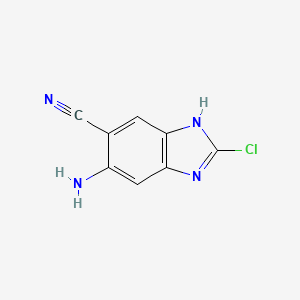
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
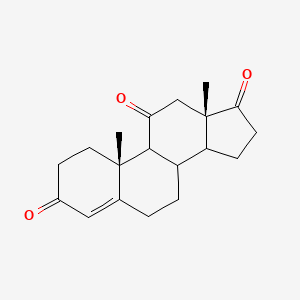
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
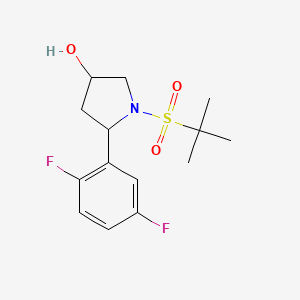
![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
